molecular formula C19H22N2O3 B2996446 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 2034429-42-8

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2996446
CAS No.: 2034429-42-8
M. Wt: 326.396
InChI Key: KMGOGQAJPNRFIJ-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound that features a piperidine ring, a pyridine ring, and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves the following steps:

    Formation of the Pyridin-4-yloxy Group: This can be achieved by reacting 4-hydroxypyridine with an appropriate alkylating agent under basic conditions.

    Formation of the Piperidin-1-yl Group: Piperidine can be reacted with a suitable electrophile to introduce the desired substituent.

    Coupling of the Two Fragments: The pyridin-4-yloxy and piperidin-1-yl groups can be coupled using a suitable linker, such as an ethanone group, under appropriate conditions.

    Introduction of the m-Tolyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Pharmacology: It can be used to study the interactions of drugs with their molecular targets, such as receptors and enzymes.

    Chemical Biology: The compound can be used as a tool to probe biological pathways and to study the effects of chemical modifications on biological activity.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-tolyloxy group instead of a meta-tolyloxy group.

    1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure but with an ortho-tolyloxy group instead of a meta-tolyloxy group.

    1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(phenoxy)ethanone: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to the specific arrangement of its functional groups, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-15-3-2-4-18(13-15)23-14-19(22)21-11-7-17(8-12-21)24-16-5-9-20-10-6-16/h2-6,9-10,13,17H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGOGQAJPNRFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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